molecular formula C16H21N3O4 B8129163 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate

Cat. No.: B8129163
M. Wt: 319.36 g/mol
InChI Key: HOKFGSASYKZXIY-UHFFFAOYSA-N
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate: is a chemical compound with the molecular formula C16H21N3O4 . It is a derivative of carbamate and contains a tert-butyl group, a cyanopyridinyl group, and a tert-butoxycarbonyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-cyanopyridine-3-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine groups during multi-step organic synthesis .

Biology

In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .

Medicine

In medicine, this compound is used in the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine group. This property is exploited in organic synthesis to achieve selective reactions and high yields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-cyanopyridin-3-yl)carbamate is unique due to the presence of both the tert-butoxycarbonyl and cyanopyridinyl groups. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

tert-butyl N-(6-cyanopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)18-10-12/h7-8,10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKFGSASYKZXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=C(C=C1)C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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